3-(1H-benzimidazol-1-yl)-N'-[(Z)-(2-ethoxyphenyl)methylidene]propanehydrazide
Description
This compound features a benzimidazole core linked via a propanehydrazide chain to a (Z)-configured 2-ethoxyphenyl methylidene group. The benzimidazole moiety is a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions. The (Z)-stereochemistry of the imine bond and the ethoxy substituent on the phenyl ring likely influence its biological activity and physicochemical properties.
Properties
Molecular Formula |
C19H20N4O2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-(benzimidazol-1-yl)-N-[(Z)-(2-ethoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C19H20N4O2/c1-2-25-18-10-6-3-7-15(18)13-21-22-19(24)11-12-23-14-20-16-8-4-5-9-17(16)23/h3-10,13-14H,2,11-12H2,1H3,(H,22,24)/b21-13- |
InChI Key |
KNVLBHGKHLWUDO-BKUYFWCQSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N\NC(=O)CCN2C=NC3=CC=CC=C32 |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)CCN2C=NC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,3-BENZODIAZOL-1-YL)-N’-[(Z)-(2-ETHOXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Hydrazide Formation: The benzodiazole is then reacted with hydrazine to form the corresponding hydrazide.
Condensation with Aldehyde: The hydrazide is finally condensed with 2-ethoxybenzaldehyde under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzodiazole ring.
Reduction: Reduced forms of the hydrazide or benzodiazole ring.
Substitution: Substituted benzodiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes that are crucial for the survival of pathogens.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic effects. It has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry
In the industrial sector, the compound is used in the development of new polymers and materials with unique properties. It is also used in the formulation of certain specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(1H-1,3-BENZODIAZOL-1-YL)-N’-[(Z)-(2-ETHOXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby disrupting essential biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues with Benzimidazole/Related Heterocycles
(a) Divin (N′-[(E)-(2-Hydroxynaphthalen-1-yl)methylidene]-3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide)
- Structural Differences : Replaces the 2-ethoxyphenyl group with a 2-hydroxynaphthyl moiety and adopts an (E)-configuration.
- Biological Activity : Inhibits bacterial division by disrupting late-division protein localization (e.g., FtsZ-independent mechanism) and exhibits low mammalian toxicity .
(b) N'-(Substituted Benzylidene)-4-(5-Methyl-1H-benzimidazol-2-yl)benzohydrazides (3a-3b)
- Structural Differences : Utilize a benzohydrazide backbone (instead of propanehydrazide) and position the benzimidazole at the 2-yl (vs. 1-yl) position.
- Synthesis : Prepared via condensation of hydrazides with substituted benzaldehydes, similar to the target compound’s likely route .
- Implications : The benzimidazole’s 2-yl position may alter electronic properties, affecting binding to enzymatic targets like cholinesterases .
(c) 3-(1H-Benzotriazol-1-yl)-N′-[(E)-(2-Methoxyphenyl)methylene]propanehydrazide
- Structural Differences : Substitutes benzimidazole with benzotriazole (additional nitrogen atom) and adopts an (E)-configuration.
Analogues with Alternative Heterocycles or Backbones
(a) 3-(4-Phenylpiperazin-1-yl)propanehydrazide (3a)
- Structural Differences : Replaces benzimidazole with a piperazine ring.
- Biological Activity : Exhibits cholinesterase inhibition (IC₅₀ values in µM range) and antioxidant properties.
- Key Insight : The piperazine moiety introduces basicity and conformational flexibility, which may enhance blood-brain barrier penetration compared to rigid benzimidazole derivatives .
(b) N′-Substituted 3-(1,3,7-Trimethylxanthin-8-ylthio)propanehydrazides (6k, 6l)
- Structural Differences : Incorporates a xanthine-thioether group instead of benzimidazole.
- Biological Activity : Shows neuroprotective effects and MAO-B inhibition (compound 6k: IC₅₀ = 0.89 µM). QSTR analysis correlates lower lipophilicity and dipole moments with reduced neurotoxicity .
- Implications : The xanthine core’s hydrophobicity may limit solubility, whereas the target compound’s ethoxy group could improve bioavailability.
Stereochemical and Substituent Effects
- (Z)- vs.
- Ethoxy vs.
Biological Activity
The compound 3-(1H-benzimidazol-1-yl)-N'-[(Z)-(2-ethoxyphenyl)methylidene]propanehydrazide is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure
The structure of the compound can be represented as follows:
This structure features a benzimidazole moiety and an ethoxyphenyl group, which are critical for its biological interactions.
Anticancer Properties
Recent studies have indicated that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various human tumor cell lines:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer).
- Efficacy : Some derivatives demonstrated IC50 values ranging from 0.83 to 1.81 μM, indicating potent growth inhibition across all tested cell lines .
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in MCF-7 cells by downregulating cyclin D2 and CDK2 levels.
- Induction of Apoptosis : Studies have revealed that treatment leads to increased DNA fragmentation and morphological changes indicative of apoptosis. Additionally, mitochondrial membrane potential collapse and elevated reactive oxygen species (ROS) levels were observed .
Case Studies
- Study on Pyrazole-Benzimidazole Hybrids :
- Benzimidazole Derivatives in Cancer Treatment :
Data Tables
| Compound Name | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | A549 | 0.83 | Apoptosis |
| This compound | MCF-7 | 1.81 | G1 Arrest |
| This compound | HeLa | 1.50 | ROS Increase |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
